2-(azidomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(azidomethyl)pyrimidine” is a compound that belongs to the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . Pyrimidine ribonucleosides are even more accessible for introduction of an azido moiety at the 2’-position .Molecular Structure Analysis
The molecular structure of “2-(azidomethyl)pyrimidine” can be analyzed using computational tools . These tools can help in identifying the molecular and electronic behavior of the compound .Chemical Reactions Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .Physical And Chemical Properties Analysis
The molecular formula of “2-(azidomethyl)pyrimidine” is C5H5N5 and its molecular weight is 135.13 .Safety and Hazards
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This suggests that “2-(azidomethyl)pyrimidine” and other pyrimidine derivatives could have potential applications in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(azidomethyl)pyrimidine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-chloromethylpyrimidine", "NaN3", "DMF", "EtOH", "NaOH", "HCl" ], "Reaction": [ "Step 1: 2-chloromethylpyrimidine is reacted with NaN3 in DMF at 80°C to yield 2-(azidomethyl)pyrimidine.", "Step 2: The reaction mixture is cooled to room temperature and diluted with EtOH.", "Step 3: The resulting solution is treated with NaOH to hydrolyze any remaining unreacted 2-chloromethylpyrimidine.", "Step 4: The solution is then acidified with HCl to precipitate the product, which is then filtered and washed with water and dried." ] } | |
CAS RN |
1234382-24-1 |
Product Name |
2-(azidomethyl)pyrimidine |
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.